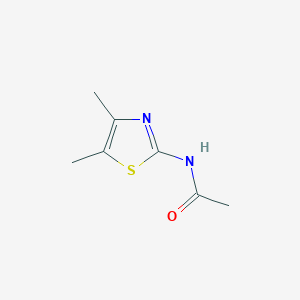

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Description

Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. ijcce.ac.ir This structural motif is present in a number of clinically significant drugs, demonstrating its versatility and importance in drug design and development. Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijcce.ac.ir

The significance of the thiazole nucleus is underscored by its presence in various therapeutic agents. For instance, the thiazole ring is a core component of drugs such as the antibiotic Cefixime, the antifungal Ravuconazole, the antiviral Ritonavir, and the anti-inflammatory agent Meloxicam. ijcce.ac.ir Furthermore, the anticancer drugs Dasatinib and Ixabepilone incorporate a thiazole moiety, highlighting its relevance in oncology. ijcce.ac.ir The diverse biological activities of thiazole-containing compounds have made them attractive targets for synthetic chemists and pharmacologists in the quest for new therapeutic agents.

Rationale for Investigating N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and its Derivatives as Lead Structures

The rationale for investigating this compound and its derivatives as lead structures in drug discovery stems from the established pharmacological importance of the thiazole ring and the acetamide (B32628) functional group. The combination of these two moieties offers a molecular framework that can be readily modified to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Research into derivatives of N-(thiazol-2-yl)acetamide has primarily focused on their potential as anticancer and antimicrobial agents. The core structure provides a foundation for the synthesis of a library of analogues where substitutions on the thiazole ring and modifications of the acetamide group can lead to compounds with enhanced potency and selectivity.

For example, studies on related N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have shown significant anticancer activity against various tumor cell lines. tandfonline.comnih.gov These findings suggest that the N-(thiazol-2-yl)acetamide scaffold can serve as a valuable starting point for the development of novel antineoplastic agents. The mechanism of action for such compounds is often linked to the induction of apoptosis in cancer cells. nih.gov

Similarly, the investigation of acetamide derivatives of 2-mercaptobenzothiazole (B37678) has revealed their potential as antibacterial agents. nih.gov This indicates that the acetamide linkage to a thiazole or a related heterocyclic system can contribute to antimicrobial activity. The exploration of derivatives of this compound is therefore a logical step in the search for new anti-infective compounds.

The dimethyl substitution on the thiazole ring in this compound is also of interest. These methyl groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially offering advantages over unsubstituted analogues. The exploration of various substituents at these positions is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

While direct and extensive research on this compound is not widely documented, the collective evidence from studies on its structural analogues provides a strong rationale for its investigation as a lead structure for the development of new therapeutic agents. The following tables summarize the biological activities of some closely related thiazole acetamide derivatives, illustrating the potential of this chemical class.

Detailed Research Findings

Due to the limited specific research on this compound, the following data tables present findings from studies on closely related derivatives, providing insight into the potential therapeutic applications of this class of compounds.

Table 1: Anticancer Activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives tandfonline.comnih.gov

| Compound ID | Modifications | Cell Line | IC50 (µM) |

| 6f | 5-chlorobenzimidazole group | A549 (Lung Carcinoma) | 1.5 |

| 6f | 5-chlorobenzimidazole group | C6 (Glioblastoma) | 2.5 |

| 6g | 5-methylbenzimidazole group | A549 (Lung Carcinoma) | 2.0 |

| 6g | 5-methylbenzimidazole group | C6 (Glioblastoma) | 3.0 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives nih.gov

| Compound ID | Substituent on Phenyl Ring | Cell Line | IC50 (µM) |

| 3b | meta-Fluoro | PC3 (Prostate Cancer) | 12.6 ± 0.302 |

| 3d | ortho-Chloro | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |

| 3h | meta-Methoxy | HT-29 (Colon Cancer) | 3.1 ± 0.030 |

Data represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBMJZHDVBBRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4,5 Dimethyl 1,3 Thiazol 2 Yl Acetamide and Its Analogues

General Synthetic Routes

The construction of N-(thiazol-2-yl)acetamide derivatives relies on fundamental organic reactions, including amidation, thiazole (B1198619) ring formation, and modern coupling techniques. These methods provide versatile pathways to a wide range of analogues.

Amidation is a cornerstone reaction for the synthesis of the target compound and its derivatives. This typically involves the reaction of a 2-aminothiazole (B372263) derivative with an acylating agent. A common method is the treatment of the amine with an acid chloride, such as acetyl chloride, often in an inert solvent like dry acetone (B3395972). nih.govresearchgate.net This direct acylation is an efficient way to introduce the acetamide (B32628) group onto the thiazole nucleus.

Another widely used approach involves the use of carboxylic acids activated by coupling agents. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond between a thiazole amine and a carboxylic acid at room temperature. researchgate.netnih.gov Dicyclohexylcarbodiimide (DCC) is another effective coupling agent for this transformation. ijcce.ac.ir These methods are particularly valuable when dealing with more complex or sensitive substrates where the use of acid chlorides might be unsuitable.

| Amidation Method | Reagents | Typical Conditions | Reference |

| Direct Acylation | 2-Aminothiazole, Acetyl Chloride | Dry Acetone | nih.govresearchgate.net |

| Carbodiimide Coupling | 2-Aminothiazole, Carboxylic Acid, EDC, HOBt | Acetonitrile, Room Temperature | nih.gov |

| Carbodiimide Coupling | 2-Aminothiazole, Carboxylic Acid, DCC, HOBt | Tetrahydrofuran (THF) | ijcce.ac.ir |

The formation of the thiazole ring is a critical step in the synthesis of these compounds. The most prominent method for synthesizing thiazoles is the Hantzsch thiazole synthesis. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.org For the synthesis of the specific 4,5-dimethylthiazole (B1345194) core, the reaction would typically involve 3-chloro-2-butanone (B129570) as the α-haloketone and a suitable thioamide.

Variations of this approach exist, such as the reaction of a thiourea (B124793) derivative with an α-haloketone to directly yield a 2-aminothiazole. For instance, reacting 1-(4-aminophenyl)thiourea with a substituted α-bromophenylethanone in refluxing ethanol (B145695) leads to the formation of N-(4-arylthiazol-2-yl)phenylamine derivatives. nih.gov Similarly, thiosemicarbazone derivatives can react with α-haloketones to afford substituted thiazoles. researchgate.net The Cook-Heilbron synthesis offers an alternative route, where an α-aminonitrile condenses with carbon disulfide. wikipedia.orgnih.gov

| Thiazole Synthesis Method | Reactants | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | wikipedia.org |

| Hantzsch Synthesis (amino variant) | α-Haloketone, Thiourea | 2-Aminothiazole | ijcce.ac.irnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide | 5-Amino-2-mercaptothiazole | wikipedia.orgnih.gov |

Modern coupling reactions are primarily employed to facilitate the amide bond formation under mild conditions, as discussed in the amidation section. The use of carbodiimide-based coupling agents like EDC and DCC, often with additives like HOBt, is a standard strategy. researchgate.netnih.govijcce.ac.ir These reagents activate the carboxylic acid, allowing for efficient reaction with the 2-aminothiazole.

The reaction of a 2-aminothiazole derivative with an appropriate phenylacetic acid derivative, DCC, and HOBt in a solvent like THF is a documented method for producing N-(thiazol-2-yl)acetamide analogues. ijcce.ac.ir This approach is versatile and allows for the synthesis of a diverse library of compounds by varying the carboxylic acid component. ijcce.ac.ir The general process involves mixing the carboxylic acid with the coupling agents first, followed by the addition of the amine. nih.gov

Synthesis of Specific N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Derivatives

The direct synthesis of the title compound and its immediate derivatives focuses on efficiently introducing the acetamide functionality and subsequently modifying the core structure.

The most direct synthesis of N-(thiazol-2-yl)acetamide involves the acylation of 2-aminothiazole. nih.gov This is achieved by reacting 2-aminothiazole with acetyl chloride in a suitable solvent such as dry acetone. nih.govresearchgate.net This straightforward reaction provides a reliable method for producing the parent acetamide structure.

For this compound, the synthesis would analogously start from 2-amino-4,5-dimethylthiazole. This precursor is synthesized via the Hantzsch reaction between 3-chloro-2-butanone and thiourea. The resulting 2-amino-4,5-dimethylthiazole can then be acylated using either acetyl chloride or acetic anhydride (B1165640) to yield the final product.

| Starting Material | Acylating Agent | Product | Reference |

| 2-Aminothiazole | Acetyl Chloride | N-(thiazol-2-yl)acetamide | nih.govresearchgate.net |

| 2-Amino-4,5-dimethylthiazole | Acetyl Chloride / Acetic Anhydride | This compound | (Inferred) |

Further diversification of the this compound scaffold can be achieved by functionalizing either the thiazole ring or the acetamide group. While specific examples for the 4,5-dimethyl derivative are not detailed in the provided search results, general principles of thiazole chemistry can be applied.

The thiazole ring can undergo electrophilic substitution, although the reactivity is influenced by the substituents present. The acetamide group is an electron-donating group, which can direct incoming electrophiles.

Modification of the acetamide nitrogen is less common but can be envisioned. For instance, the N-H proton of the acetamide can be removed by a strong base, and the resulting anion could be reacted with various electrophiles. Another strategy involves modifying the acetyl group itself. For example, starting with chloroacetyl chloride instead of acetyl chloride would yield N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-chloroacetamide. The chlorine atom in this intermediate is a good leaving group, allowing for nucleophilic substitution to introduce a wide variety of functional groups, as seen in the synthesis of related thiazole acetamide derivatives. nih.gov

Optimization of Synthetic Protocols

The efficient synthesis of N-(thiazol-2-yl)acetamide derivatives often involves the acylation of a corresponding 2-aminothiazole precursor. A common and direct method is the reaction of 2-amino-4,5-dimethylthiazole with an acylating agent like acetyl chloride or acetic anhydride. nih.gov Optimization of this process to enhance yield and minimize side products typically involves careful control of reaction conditions and effective purification strategies.

Key optimization parameters include temperature, reaction time, and the choice of solvent. For instance, refluxing the reactants in a dry aprotic solvent such as acetone is a common practice. nih.gov The use of a base may be employed to scavenge the acidic byproduct (e.g., HCl), driving the reaction towards completion and preventing potential side reactions.

Purification is a critical step for removing unreacted starting materials and byproducts. Standard laboratory techniques are highly effective. Upon completion of the reaction, the mixture is often poured into water to precipitate the crude product. nih.gov Subsequent purification steps to achieve high purity and yield include:

Recrystallization: This is a primary method for purifying the solid product. Solvents like ethanol or ethyl acetate (B1210297) are often used to dissolve the crude product at an elevated temperature, followed by cooling to allow for the formation of pure crystals. nih.govijcce.ac.ir

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed to isolate the target compound from impurities with different polarities. ijcce.ac.ir

Washing: The filtered solid is typically washed with cold solvents to remove residual impurities. nih.gov

In the synthesis of more complex analogues, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, high yields (80-85%) have been achieved using advanced techniques like Suzuki cross-coupling methodologies, which demonstrates the importance of choosing the appropriate synthetic strategy for yield optimization. nih.gov

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to reduce environmental impact. researchgate.net These approaches focus on minimizing hazardous substances, reducing energy consumption, and using renewable resources.

One prominent green technique is the use of ultrasonic irradiation . This method can significantly accelerate reaction rates, leading to higher yields in shorter timeframes, often under solvent-free conditions. tandfonline.com The benefits include greater product purity, lower costs, and simpler work-up procedures compared to conventional heating methods. tandfonline.com

The selection of environmentally benign solvents is another cornerstone of green synthesis. Replacing hazardous organic solvents with water or conducting reactions in aqueous media can drastically reduce the environmental footprint of the synthesis. researchgate.net For example, the synthesis of certain thiazole-imino derivatives has been successfully achieved in aqueous media, avoiding the use of volatile organic solvents. researchgate.net

Furthermore, the development and use of recyclable catalysts represent a significant advancement. For instance, a cross-linked chitosan (B1678972) hydrogel has been utilized as a recyclable, eco-friendly biocatalyst for the efficient synthesis of novel thiazole derivatives. mdpi.com This heterogeneous catalyst offers advantages such as high surface area, thermal stability, and the ability to be reused multiple times without a significant loss of catalytic activity. mdpi.com These green methodologies offer sustainable and efficient alternatives for the synthesis of this compound and its analogues. researchgate.netresearchgate.net

Structural Characterization of Synthesized Compounds

The definitive identification and confirmation of the structure of this compound and its analogues are accomplished using a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the following characteristic signals would be expected:

A singlet for the acetamide methyl protons (–C(=O)CH₃).

Two singlets for the two methyl groups attached to the thiazole ring (at C4 and C5).

A broad singlet for the amide proton (–NH–), which is exchangeable with D₂O.

The exact chemical shifts (δ) can vary depending on the solvent used. Data from analogous structures support these assignments. For example, in a related thiazole derivative, methyl group protons on the thiazole ring appear around δ 2.37-2.46 ppm. mdpi.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) for Target Compound | Reported Chemical Shift (δ, ppm) in Analogues | Reference |

|---|---|---|---|

| Thiazole-CH₃ | ~2.2 - 2.5 | 2.37 (s, 3H, CH₃), 2.46 (s, 3H, CH₃) | mdpi.com |

| Acetamide-CH₃ | ~2.1 - 2.3 | 2.10 (s, 3H) | tandfonline.com |

| Amide-NH | ~10.0 - 12.0 (broad) | 10.23 (br s, 1H, NH), 11.32 (br s, 1H, NH) | mdpi.com |

| Thiazole-H5 | N/A (substituted) | 7.26 (s, 1H, H5-thiazole) | ijcce.ac.ir |

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon, the two aromatic carbons of the thiazole ring (C2, C4, C5), and the three methyl carbons. The chemical shifts of the thiazole ring carbons are particularly characteristic. In the parent 4,5-dimethylthiazole, the C2, C4, and C5 carbons appear at approximately 151.2, 144.9, and 125.7 ppm, respectively.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for Target Compound | Reported Chemical Shift (δ, ppm) in Analogues | Reference |

|---|---|---|---|

| C=O (Amide) | ~168 - 172 | 171.74 (C=S, thiocarbohydrazone) | tandfonline.com |

| C2 (Thiazole) | ~158 - 162 | 158.2 (C2-thiazole) | sid.ir |

| C4 (Thiazole) | ~145 - 149 | 148.6 (C4-thiazole) | sid.ir |

| C5 (Thiazole) | ~115 - 125 | 118 (Ar-C) | tandfonline.com |

| Thiazole-CH₃ | ~10 - 15 | 14.17, 29.73 (2CH₃) | tandfonline.com |

| Acetamide-CH₃ | ~20 - 25 | 17.13 (CH₃) | tandfonline.com |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) in Analogues | Reference |

|---|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | 3419, 3283 (2NH) | mdpi.com |

| C-H (Aliphatic/Aromatic) | Stretching | 2900 - 3100 | 3039 (aromatic), 2927 (aliphatic) | ijcce.ac.irsid.ir |

| C=O (Amide I) | Stretching | 1670 - 1720 | 1707, 1680 (2C=O) | mdpi.com |

| C=N (Thiazole ring) | Stretching | ~1600 | 1604 (C=N) | mdpi.com |

The presence of a strong absorption band for the carbonyl group (C=O) and a distinct band for the N-H stretch are key indicators of the acetamide functionality. ijcce.ac.irsid.ir

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated from its chemical formula, C7H10N2OS.

Below is a data table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 45.14 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.41 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.05 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.59 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.22 |

| Total | 186.24 | 100.00 |

In synthetic chemistry, these calculated values are compared against the results obtained from elemental analysis instrumentation. A close correlation between the theoretical and found values, typically within ±0.4%, is a strong indicator that the desired compound has been synthesized with a high degree of purity.

Structure Activity Relationship Sar Studies of N 4,5 Dimethyl 1,3 Thiazol 2 Yl Acetamide Derivatives

Impact of Substituents on Thiazole (B1198619) Ring Positions

Modifications to the substituents on the thiazole ring are a key strategy in the development of new molecules with enhanced biological potency. globalresearchonline.net The nature and position of these substituents can significantly alter the compound's interaction with biological targets.

Research has shown that the substitution pattern on the thiazole core is critical for activity. For instance, in a series of 2,4-disubstituted thiazole derivatives, compounds with specific substitutions demonstrated potent antimicrobial activity against B. subtilis and S. aureus. nih.gov Another study highlighted that replacing a butyl substituent with a more lipophilic cyclohexyl group resulted in a four-fold increase in activity, underscoring the importance of lipophilicity at this position. nih.gov

In the context of antitumor activity, the substitutions on the thiazole ring have been found to be essential. The replacement of an N,N-dimethyl group with a simple methyl group, in conjunction with specific substitutions on an attached phenyl ring, was identified as crucial for cytotoxic activity. nih.gov This indicates that even minor changes in alkyl substituents on the thiazole moiety can have a profound impact on the biological outcome.

The table below summarizes the effect of different substituents on the thiazole ring on antimicrobial activity.

| Compound Series | Substituent on Thiazole Ring | Observed Biological Activity |

| 2,4-disubstituted thiazoles | Varied substitutions | Potent activity against B. subtilis and S. aureus for specific derivatives. nih.gov |

| Thiazole derivatives | Butyl vs. Cyclohexyl | Replacement of butyl with more lipophilic cyclohexyl increased activity four-fold. nih.gov |

| Phenyl-substituted thiazoles | Methyl vs. N,N-dimethyl | Replacement of N,N-dimethyl with a methyl group was crucial for antitumor activity. nih.gov |

Role of the Acetamide (B32628) Linker and its Substituents

In the design of novel tubulin polymerization inhibitors, a thiazole-2-acetamide moiety was used as a rigid heterocyclic linker to replace the more flexible cis-alkene linker of combretastatin (B1194345) A-4 (CA-4). nih.gov This strategic replacement aimed to improve binding to the colchicine (B1669291) binding site. Similarly, new coumaryl-thiazole derivatives were synthesized with an acetamide group acting as a bridge between the core heterocycle and various alkyl chains, leading to potent acetylcholinesterase (AChE) inhibitors. researchgate.net

Furthermore, the acetamide group itself can be a point of substitution. In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, various substitutions were made on the terminal phenyl ring of the acetamide portion to investigate their impact on cytotoxicity. ijcce.ac.ir This highlights that modifications distal to the core thiazole, across the acetamide linker, are also a viable strategy for modulating biological activity. Studies on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives further confirm the importance of the acetamide structure in linking different pharmacophores to achieve significant antimicrobial and anticholinesterase activities. semanticscholar.org

| Derivative Class | Role/Modification of Acetamide Linker | Resulting Biological Target/Activity |

| Thiazole-based tubulin inhibitors | Used as a rigid linker replacing a cis-alkene bridge. nih.gov | Tubulin polymerization inhibition. nih.gov |

| Coumaryl-thiazole derivatives | Acts as a bridge to alkyl chains. researchgate.net | Acetylcholinesterase (AChE) inhibition. researchgate.net |

| Phenylacetamido-acetamide derivatives | Terminal phenyl ring substituted with various moieties. ijcce.ac.ir | Cytotoxicity against cancer cell lines. ijcce.ac.ir |

| Arylpiperazine-acetamide derivatives | Links thiazole core to arylpiperazine moiety. semanticscholar.org | Antimicrobial and anticholinesterase activities. semanticscholar.org |

Influence of Hybridized Moieties on Biological Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in designing potent N-(thiazol-2-yl)acetamide derivatives. researchgate.net This can lead to synergistic effects, where the hybrid molecule exhibits enhanced activity or a better toxicity profile compared to the individual components. researchgate.net

Several studies have successfully employed this strategy. For example, novel thiazole hybrid molecules incorporating a 1,4-dihydropyridine (B1200194) moiety have been tested for antibacterial activity. globalresearchonline.net Another approach involved synthesizing 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives, which were evaluated for their anticancer efficacy. globalresearchonline.net

The fusion of a benzene (B151609) ring to the thiazole core, forming a benzothiazole (B30560), is another common hybridization technique. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and showed significant urease inhibition activity. nih.gov The hybridization of thiazole with coumarin (B35378) has also yielded promising results. Novel derivatives of coumaryl-thiazole containing an acetamide linker were synthesized and found to be potent acetylcholinesterase inhibitors. researchgate.net More complex hybrids, such as those linking the thiazole-acetamide scaffold to chalcone (B49325) moieties, have been investigated as tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. nih.gov

| Hybrid Moiety | Core Structure | Targeted Biological Activity |

| 1,4-Dihydropyridine | Thiazole globalresearchonline.net | Antibacterial globalresearchonline.net |

| Pyrazole-thiadiazole | Thiazole globalresearchonline.net | Anticancer globalresearchonline.net |

| Aryl-Benzene (forming Benzothiazole) | Thiazole-acetamide nih.gov | Urease Inhibition nih.gov |

| Coumarin | Thiazole-acetamide researchgate.net | Acetylcholinesterase Inhibition researchgate.net |

| Chalcone | Thiazole-acetamide nih.gov | Tubulin Polymerization Inhibition / Anticancer nih.gov |

| 1,2,4-Triazole | Thiazole evitachem.com | Anticancer evitachem.com |

Electronic and Steric Effects on Biological Response

In the development of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, a clear SAR was observed. Compounds with an electron-withdrawing chloro (Cl) substituent consistently displayed better cytotoxic activities than those substituted with a neutral hydrogen (H) atom or an electron-donating methoxy (B1213986) (OCH3) group at the same position. mdpi.com This suggests that reducing electron density in certain parts of the molecule can enhance its anticancer effect.

Similarly, in studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, it was noted that the presence of both electron-releasing and electron-withdrawing groups significantly affects antibacterial activity. mdpi.com For urease inhibition, molecular docking studies of these same compounds revealed that hydrogen bonding between the acetamide derivative and the non-metallic active site of the enzyme is critical for its inhibitory function. nih.govresearchgate.net This indicates that electronic features facilitating such interactions are key to the biological response. The synergistic effects of hybrid structures can also lead to pharmacological properties that are superior to those of the individual components. researchgate.net

| Derivative Series | Substituent Type | Effect on Biological Activity |

| N-pyridinyl-imidazo[2,1-b]thiazol-yl)acetamides | Electron-withdrawing (Cl) vs. H or Electron-donating (OCH3) | Chloro-substituted compounds showed superior cytotoxic activity. mdpi.com |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Electron-releasing and electron-withdrawing groups | Substantially affected antibacterial activity. mdpi.com |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | General structure | H-bonding with the urease enzyme active site was found to be important for inhibition. nih.gov |

In Vitro Biological Activity Investigations

Cell-Based Assays

Cytotoxicity Screening against Cancer Cell Lines

Derivatives of N-(1,3-thiazol-2-yl)acetamide have been widely investigated for their potential as anticancer agents. ijcce.ac.ir These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. ijcce.ac.irnih.gov

One study focused on a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, which were evaluated against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir The results indicated that HeLa and U87 cells were more sensitive to these compounds compared to A549 cells. ijcce.ac.ir For instance, the derivative with an ortho-chlorine moiety on the phenyl ring was the most active against HeLa cells, showing a half-maximal inhibitory concentration (IC50) of 1.3 ± 0.14 µM. ijcce.ac.ir

In another study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were tested against human prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cell lines. nih.gov Significant activity was observed against the MDA breast cancer cell line. nih.gov Similarly, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were assessed for anticancer activity against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines. nih.gov

Further research on 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide derivatives revealed potent inhibitory activity against the MDA-MB-231 human breast cancer cell line. mdpi.com Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed an IC50 value of 1.4 µM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com

The table below summarizes the cytotoxic activities of selected N-(1,3-thiazol-2-yl)acetamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivative (ortho-chloro) | HeLa (Cervical) | 1.3 ± 0.14 | ijcce.ac.ir |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide derivative | MDA-MB-231 (Breast) | 1.4 | mdpi.com |

| Sorafenib (Reference) | MDA-MB-231 (Breast) | 5.2 | mdpi.com |

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivative | MDA (Breast) | 9 | nih.gov |

| Imatinib (Reference) | MDA (Breast) | 20 | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 (Colon) | 3.1 ± 0.030 | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC3 (Prostate) | 12.6 ± 0.302 | nih.gov |

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

The thiazole (B1198619) nucleus is a key component of many antimicrobial agents. ijcce.ac.irijisrt.com Research has demonstrated that N-(1,3-thiazol-2-yl)acetamide derivatives possess significant antibacterial and antifungal properties. smolecule.comresearchgate.net

A study involving novel N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride derivatives showed promising antimicrobial activity. ijisrt.com The antibacterial and antifungal activities were evaluated using the micro broth dilution method, with several synthesized compounds exhibiting comparable minimum inhibitory concentration (MIC) values to the standard drugs ampicillin (B1664943) and nystatin. ijisrt.com Certain derivatives displayed multi-target inhibitory action against different microbes. ijisrt.com

In another investigation, a series of thiazole derivatives incorporating a pyrazoline ring were synthesized from 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide. researchgate.net These compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, with most of the compounds showing moderate to potent activity. researchgate.net

Furthermore, acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative species. nih.gov Many of these derivatives exhibited moderate to good antibacterial activity, with some compounds containing heterocyclic amine moieties showing potential comparable to the standard drug levofloxacin. nih.gov

The table below presents the antimicrobial activity of selected thiazole acetamide derivatives.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| 2b (pyrrolidine derivative) | B. subtilus | 10.1 ± 0.1 | Levofloxacin | 12.5 ± 0.1 | nih.gov |

| 2i (oxadiazole derivative) | B. subtilus | 12.5 ± 0.1 | Levofloxacin | 12.5 ± 0.1 | nih.gov |

| 2b (pyrrolidine derivative) | S. typhi | 13.2 ± 0.1 | Levofloxacin | 12.5 ± 0.1 | nih.gov |

| 2i (oxadiazole derivative) | S. typhi | 13.6 ± 0.1 | Levofloxacin | 12.5 ± 0.1 | nih.gov |

| N-(4-(morpholine-4-carbonyl)thiazol-2-yl)acetamide derivatives | Various Bacteria | Comparable to Ampicillin | Ampicillin | - | ijisrt.com |

| N-(4-(morpholine-4-carbonyl)thiazol-2-yl)acetamide derivatives | Various Fungi | Comparable to Nystatin | Nystatin | - | ijisrt.com |

Anti-inflammatory Potential Assessment

The thiazole scaffold is found in established anti-inflammatory drugs like meloxicam. ijcce.ac.ir Derivatives of N-(1,3-thiazol-2-yl)acetamide have also been explored for their anti-inflammatory properties. mdpi.com For instance, a hybrid molecule, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, was synthesized and evaluated in silico for its anti-inflammatory potential through molecular docking studies. mdpi.com The results suggested that this compound could be a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. mdpi.com

Other Biological Activities (e.g., Anticonvulsant Activity)

Thiazole-containing compounds have been investigated for their potential as anticonvulsant agents. mdpi.com A study on thiazole-bearing 4-thiazolidinones, which share structural similarities with N-(thiazol-2-yl)acetamide, evaluated their anticonvulsant properties in pentylenetetrazole-induced seizure and maximal electroshock seizure models. mdpi.com Several compounds, including 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, demonstrated excellent anticonvulsant activity in both models. mdpi.com

Another line of research focused on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide, which was found to be 1.8 times more effective than valproic acid in an in vivo anticonvulsant test. nih.gov Additionally, a series of 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide derivatives showed significant anticonvulsant activity in albino mice. nih.govfrontiersin.org

Enzyme and Receptor Inhibition Studies

Kinase Inhibition (e.g., Src Kinase, EGFR, C-Met, Tyrosine Kinase, Pim-1)

Tyrosine kinase inhibitors are crucial in cancer therapy, and the thiazole ring is a component of approved kinase inhibitors like dasatinib. ijcce.ac.irnih.gov N-(1,3-thiazol-2-yl)acetamide derivatives have been designed and evaluated as potential kinase inhibitors.

Hybrid molecules combining thiazole and quinazolinone scaffolds have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). ajchem-a.com A study on N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives used molecular docking to demonstrate strong binding affinities to the ATP-binding site of EGFR. ajchem-a.com The persistent interaction with key residues such as ASP855, MET766, and PHE856 highlighted their potential as EGFR kinase inhibitors. ajchem-a.com

The table below shows the in silico docking scores of selected derivatives against EGFR kinase.

| Compound/Derivative | Target | Docking Score (Kcal/mol) | PDB ID | Reference |

| Derivative 12 | EGFR Kinase | -10.6 | 1XKK | ajchem-a.com |

| Derivative 14 | EGFR Kinase | -10.6 | 1XKK | ajchem-a.com |

| Derivative 17 | EGFR Kinase | -10.1 | 1XKK | ajchem-a.com |

| Derivative 18 | EGFR Kinase | -10.9 | 1XKK | ajchem-a.com |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the in vitro biological activity of the compound N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in relation to its inhibitory effects on CD73, 5-Lipoxygenase (5-LOX), DNA Gyrase, Dihydrofolate Reductase (DHFR), or tubulin polymerization.

While numerous studies have been conducted on various derivatives of the thiazole and acetamide scaffolds, showing a wide range of enzymatic inhibition, the research findings are specific to the particular analogues investigated in those studies. These analogues often feature different substitutions and structural modifications compared to this compound.

Therefore, it is not possible to provide detailed research findings or data tables on the specific enzyme inhibitory profile for this compound as requested. The available literature focuses on other, structurally distinct thiazole-containing compounds.

Mechanistic Elucidation of Biological Actions

Cellular Pathway Modulation

N-(1,3-thiazol-2-yl)acetamide derivatives exert significant influence over fundamental cellular processes, leading to outcomes such as programmed cell death, cell cycle disruption, and metabolic interference. These effects are often interconnected, stemming from the compounds' ability to induce cellular stress and disrupt homeostasis.

A primary mechanism through which N-(1,3-thiazol-2-yl)acetamide derivatives exhibit anti-cancer activity is the induction of programmed cell death, or apoptosis. Certain derivatives, such as those in the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, have been shown to cause cell death through the simultaneous induction of both apoptosis and autophagy.

Studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives confirm their ability to trigger apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic cascade. The process of apoptosis involves a cascade of events governed by pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. Thiazole-2-acetamide derivatives can shift this balance, promoting the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death.

Table 1: Effects of N-(1,3-thiazol-2-yl)acetamide Derivatives on Apoptosis and Autophagy

| Compound Family | Observed Effect | Key Markers |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Concomitant induction of apoptosis and autophagy | - |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide | Apoptosis Induction | Caspase-3 activation |

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle is a validated strategy for inhibiting the proliferation of cancer cells. Certain 2,4-disubstituted thiazole (B1198619) derivatives have been found to interfere with microtubule dynamics, a critical component of the mitotic spindle required for chromosome segregation. This interference leads to a halt in the cell cycle, specifically arresting cells in the G2/M phase, which precedes mitosis. This arrest prevents the cancer cells from dividing and can subsequently trigger apoptosis.

Mitochondria are central to cell survival and are key regulators of the apoptotic process. The stability of the mitochondrial membrane potential (MMP) is crucial for cellular health. A decrease or collapse in MMP is an early and often irreversible step in the apoptotic pathway. Research has demonstrated that some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives are capable of reducing the MMP. mdpi.comnih.gov This disruption of mitochondrial function contributes to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby activating the caspase cascade and committing the cell to apoptosis. mdpi.comnih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce a state of oxidative stress, leading to cellular damage and apoptosis. Several studies have investigated the capacity of thiazole derivatives to modulate ROS levels. Derivatives of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide have been shown to generate ROS within cancer cells. mdpi.comnih.gov This increase in oxidative stress can damage vital cellular components, including lipids, proteins, and DNA, and is a significant contributor to the induction of apoptosis. mdpi.comnih.gov

Conversely, other derivatives have been developed to leverage ROS for therapeutic benefit in different contexts. For instance, the compound N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide (CPN-9) was found to protect against oxidative stress-induced cell death through a ROS-dependent activation of the Nrf2 signaling pathway, highlighting the diverse biological activities of this chemical class. mdpi.com

Table 2: Mitochondrial and Oxidative Effects of Specific Thiazole Derivatives

| Compound Derivative | Effect on MMP | Effect on ROS |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide | Reduction of MMP mdpi.comnih.gov | Generation of ROS mdpi.comnih.gov |

| N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide (CPN-9) | Not reported | Activates protective Nrf2 pathway via ROS mdpi.com |

Interference with Essential Bacterial Metabolic Pathways

The thiazole scaffold is a key component in various antimicrobial agents. Derivatives of N-(1,3-thiazol-2-yl)acetamide interfere with bacterial viability through several mechanisms. One proposed mechanism involves their amphiphilic nature, which allows them to embed within bacterial cell membranes. This can disrupt membrane integrity, leading to the leakage of cytoplasmic contents and subsequent cell death.

More specific molecular targets within bacteria have also been identified. Docking studies predict that certain thiazole derivatives may act by inhibiting enzymes crucial for bacterial survival. These potential targets include:

DNA Gyrase and Topoisomerase IV : These enzymes are essential for bacterial DNA replication and are inhibited by some benzothiazole (B30560) derivatives.

β-ketoacyl-acyl carrier protein synthase III (FabH) : This enzyme is critical for initiating fatty acid synthesis, a vital metabolic pathway.

E. coli MurB enzyme : An enzyme involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.

Inhibition of these pathways disrupts essential processes such as DNA replication, cell wall maintenance, and metabolism, leading to the compound's antibacterial effect.

Molecular Target Identification and Validation (e.g., Tubulin, Specific Enzymes/Receptors)

Identifying the precise molecular targets of a compound is crucial to understanding its mechanism of action. For N-(1,3-thiazol-2-yl)acetamide derivatives, a significant body of research points to tubulin as a key molecular target in cancer cells.

Tubulin is the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Several series of 2,4-disubstituted thiazole derivatives have been designed and validated as tubulin polymerization inhibitors. By binding to tubulin, these compounds disrupt the assembly of microtubules. This interference with microtubule dynamics impairs cell division, leading to the previously mentioned G2/M cell cycle arrest and subsequent apoptosis. The potency of these compounds is often compared to known tubulin inhibitors like combretastatin (B1194345) A-4.

Beyond tubulin, the acetamide moiety and the thiazole core can be found in compounds designed to inhibit other specific enzymes. For example, derivatives of the related 1,3,4-oxadiazole scaffold containing an acetamide linkage have been developed as inhibitors of HIV-1 Tat-mediated viral transcription, demonstrating that this chemical architecture is versatile and can be adapted to target specific protein-protein or protein-nucleic acid interactions.

Table 3: Validated and Putative Molecular Targets of Thiazole Derivatives

| Target Class | Specific Target | Biological Effect | Compound Class |

| Cytoskeletal Protein | Tubulin | Inhibition of microtubule polymerization, cell cycle arrest | 2,4-disubstituted thiazole derivatives |

| Bacterial Enzyme | DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication | Benzothiazole derivatives |

| Bacterial Enzyme | β-ketoacyl-acyl carrier protein synthase III (FabH) | Inhibition of fatty acid synthesis | Thiazole derivatives |

| Bacterial Enzyme | E. coli MurB | Inhibition of peptidoglycan synthesis | Thiazole derivatives |

Due to the highly specific nature of the request, focusing exclusively on computational and theoretical investigations for "N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide," a comprehensive search of available scientific literature and databases did not yield specific studies that would allow for a detailed and accurate composition of the requested article.

The provided outline requires in-depth data from Molecular Docking Studies, Density Functional Theory (DFT) Calculations, and Natural Bond Orbital (NBO) Analysis performed directly on "this compound." Unfortunately, published research detailing these specific computational analyses for this exact compound could not be located.

While computational studies are common for various thiazole and acetamide derivatives, the strict adherence to the user's instructions—to not introduce information, examples, or discussions falling outside the explicit scope—prevents the use of data from related but chemically distinct compounds. Constructing the article with information from other molecules would violate the core requirement of focusing solely on "this compound" and would not be scientifically accurate.

Therefore, without the specific research findings for this particular compound, it is not possible to generate the thorough and scientifically accurate article as requested.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive behavior by identifying electron-rich and electron-poor regions. In the context of N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and its analogs, MEP analysis helps in understanding the sites susceptible to electrophilic and nucleophilic attacks.

The MEP map is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of high electron density, which are prone to electrophilic attack, while blue areas signify electron-deficient regions, which are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For thiazole (B1198619) derivatives, MEP studies reveal that the nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the acetamide (B32628) group, are generally the most electron-rich areas (negative potential). These sites are therefore potential targets for electrophilic interactions. Conversely, the hydrogen atoms, particularly those of the methyl and amide groups, are characterized by positive electrostatic potential, making them susceptible to nucleophilic interactions.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantum chemical parameters derived from Density Functional Theory (DFT) that help in quantifying the reactivity and stability of a molecule. These descriptors are essential for predicting how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors provide information about the molecule as a whole. Key global descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO energy gap suggests high reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. They help in identifying which atoms are more likely to be involved in electrophilic, nucleophilic, or radical attacks.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. imist.ma

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. imist.ma

Numerous QSAR studies have been conducted on thiazole derivatives to explore their potential as various therapeutic agents. These studies have shown that descriptors related to hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters are often crucial for the biological activity of these compounds. imist.maresearchgate.net For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors revealed a good correlation between the molecular descriptors and the inhibitory activity. laccei.org Similarly, other QSAR models for thiazole derivatives have highlighted the importance of specific structural features for their antimicrobial or anticancer activities. researchgate.net

While a specific QSAR model for this compound is not detailed in the search results, the general findings from QSAR studies on related thiazole compounds can provide valuable insights for the rational design of new analogs with improved activity.

Future Research Directions

Design and Synthesis of Novel N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Scaffolds

The inherent biological activity of the this compound core provides a robust foundation for the design and synthesis of novel derivatives with enhanced potency and selectivity. Future synthetic strategies will likely focus on strategic modifications of this central scaffold to explore and expand the structure-activity relationships (SAR). fabad.org.tr

Key areas for synthetic modification include:

Substitution at the Acetamide (B32628) Moiety: The acetamide group presents a prime location for chemical diversification. Introduction of various aryl, heteroaryl, and aliphatic substituents could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives has shown promise as potential anticancer agents. ijcce.ac.ir

Modification of the Thiazole (B1198619) Ring: Alterations to the 4 and 5 positions of the thiazole ring, currently occupied by methyl groups, could lead to the discovery of compounds with novel biological activities. Exploring a range of electron-donating and electron-withdrawing groups at these positions may modulate the electronic properties of the thiazole ring and its interactions with biological targets.

Hybrid Molecule Synthesis: The conjugation of the this compound scaffold with other known pharmacophores is a promising strategy to develop hybrid molecules with dual or synergistic modes of action. This approach has been successfully employed in the design of other thiazole-based compounds. ajchem-a.com

The synthesis of these novel derivatives will necessitate the use of modern synthetic methodologies to ensure efficiency and diversity. The characterization of these new chemical entities will rely on a suite of analytical techniques, including NMR, mass spectrometry, and X-ray crystallography, to confirm their structures unequivocally. nih.govosti.gov

Advanced Mechanistic Studies at the Cellular and Sub-cellular Levels

A comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound and its derivatives is crucial for their rational development as therapeutic agents. Future research should prioritize in-depth mechanistic studies at both the cellular and sub-cellular levels.

Thiazole derivatives have been shown to induce apoptosis and interfere with tubulin assembly, key processes in cancer progression. nih.gov Future investigations should aim to elucidate the specific cellular targets of this compound analogs. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify direct binding partners.

Once cellular targets are identified, subsequent studies should focus on delineating the downstream signaling pathways that are modulated by these interactions. This could involve investigating the compound's effects on key signaling cascades implicated in various diseases, such as the NF-κB, mTOR, and PI3K/Akt pathways. nih.gov Advanced microscopy techniques, including confocal and super-resolution microscopy, will be invaluable in visualizing the sub-cellular localization of the compounds and their effects on cellular organelles and protein trafficking.

Exploration of New Therapeutic Areas

While much of the current research on thiazole-acetamide derivatives has focused on their anticancer properties, the versatile nature of the thiazole scaffold suggests potential applications in a broader range of therapeutic areas. fabad.org.tr Future research should actively explore the efficacy of this compound and its novel analogs in other disease contexts.

Based on the known pharmacological activities of thiazole-containing compounds, potential new therapeutic areas for exploration include:

Infectious Diseases: Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities. nih.gov Novel this compound scaffolds should be screened against a panel of clinically relevant bacterial and fungal pathogens, including drug-resistant strains.

Inflammatory Disorders: The anti-inflammatory properties of some thiazole derivatives suggest their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. fabad.org.tr

Neurodegenerative Diseases: The potential of thiazole derivatives to modulate pathways involved in neuroinflammation and neuronal cell death warrants investigation into their utility for diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: Some thiazole-based compounds have shown promise in the management of diabetes. atu.edu.tr The effects of this compound derivatives on metabolic pathways should be explored.

A systematic screening approach, utilizing high-throughput in vitro assays, will be essential for identifying promising lead compounds for these new therapeutic indications.

Computational-Driven Drug Discovery and Optimization

The integration of computational methods into the drug discovery and development pipeline can significantly accelerate the identification and optimization of novel this compound-based therapeutics. In silico approaches can provide valuable insights into the interactions between these compounds and their biological targets, guiding the design of more potent and selective molecules.

Key computational strategies to be employed include:

Molecular Docking: This technique can be used to predict the binding modes of novel derivatives within the active sites of their target proteins. ajchem-a.com This information can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structures of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, aiding in the design of more potent derivatives.

Pharmacophore Modeling: This approach can identify the key chemical features required for biological activity, providing a template for the design of new scaffolds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. ajchem-a.com

By combining computational predictions with experimental validation, a more efficient and rational approach to the discovery and optimization of this compound-based drugs can be achieved.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in laboratory settings?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, thiazole ring formation often employs cyclization reactions using thiourea derivatives and α-halo ketones. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Characterization by IR spectroscopy confirms the presence of the acetamide C=O stretch (~1650–1680 cm⁻¹) and thiazole ring vibrations .

Q. What standard characterization techniques are used to confirm the structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR: Methyl protons on the thiazole ring appear as singlets (δ 2.3–2.5 ppm), while the acetamide NH may show a broad peak (δ 8.0–8.5 ppm).

- ¹³C NMR: The thiazole carbons resonate at δ 150–160 ppm, and the acetamide carbonyl appears at δ 168–170 ppm. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 211) .

Q. How can researchers initially assess the biological activity of this compound?

- Methodological Answer: Preliminary bioactivity screening involves enzyme inhibition assays (e.g., COX/LOX for anti-inflammatory potential) and cytotoxicity studies (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices (e.g., COX-1 vs. COX-2) help prioritize further mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-acetamide derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validated protocols include:

- Replicating experiments under standardized conditions (e.g., RPMI-1640 media with 10% FBS).

- Cross-validating results using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. radiometric methods).

- Structural analysis (X-ray crystallography or molecular docking) to correlate activity with substituent effects .

Q. What strategies are effective for designing derivatives of this compound with enhanced target specificity?

- Methodological Answer: Rational design involves:

- Substituent Modification: Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the thiazole ring to enhance electrophilicity and enzyme interactions.

- Isosteric Replacement: Replacing the acetamide group with sulfonamide or urea moieties to improve solubility and binding affinity.

- SAR Studies: Systematic variation of substituents followed by QSAR modeling to predict bioactivity .

Q. How can high-resolution crystallography aid in understanding the binding mode of this compound?

- Methodological Answer: Co-crystallization with target enzymes (e.g., COX-1) and refinement using SHELXL software (via Olex2 interface) resolves electron density maps. Key steps:

- Data collection at synchrotron facilities (λ = 0.9–1.0 Å).

- Phase determination via molecular replacement (using PDB: 1PTH).

- Analysis of hydrogen bonds (e.g., acetamide NH to Glu524) and hydrophobic interactions (thiazole-methyl to Leu384) .

Q. What experimental approaches address discrepancies in toxicity profiles across different in vitro/in vivo models?

- Methodological Answer: To harmonize toxicity

- In Vitro: Compare hepatotoxicity using primary hepatocytes vs. HepG2 cells, assessing mitochondrial membrane potential (JC-1 staining) and ROS production.

- In Vivo: Conduct acute toxicity studies (OECD 423) in rodents, monitoring ALT/AST levels and histopathology.

- Computational: Apply ProTox-II or ADMET predictors to flag potential off-target effects .

Q. How can researchers investigate synergistic effects of this compound in combination therapies?

- Methodological Answer: Synergy is assessed via:

- Isobolographic Analysis: Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software.

- Mechanistic Studies: Evaluate pathway modulation (e.g., Western blot for apoptosis markers like Bax/Bcl-2) when combined with chemotherapeutics (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.